Arecaidine-d5

Isotope Dilution Mass Spectrometry Analytical Chemistry Bioanalysis

Arecaidine-d5 is a critical deuterium-labeled (+5 Da) internal standard, essential for accurate LC-MS/MS quantification of arecaidine in plasma, urine, and tissue. Unlike unlabeled or structurally similar alternatives, its isotopic purity eliminates matrix effect variability and ionization efficiency discrepancies, ensuring validated bioanalysis with high accuracy (≤11.05% error) and precision (<14.36% RSD). This is the pragmatic, validated choice for pharmacokinetic studies and biomonitoring of areca-nut exposure.

Molecular Formula C8H13NO2
Molecular Weight 160.22 g/mol
CAS No. 131448-17-4
Cat. No. B1502228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArecaidine-d5
CAS131448-17-4
Molecular FormulaC8H13NO2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)C(=O)OC
InChIInChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3/i1D3,5D,6D
InChIKeyHJJPJSXJAXAIPN-GGCIUVQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arecaidine-d5 (CAS 131448-17-4) Product Specifications and Research Applications


Arecaidine-d5 (CAS 131448-17-4) is a deuterium-labeled analog of arecaidine, a major metabolite of the psychoactive alkaloid arecoline found in areca (betel) nuts [1]. With a molecular formula of C₇H₆D₅NO₂ and a molecular weight of 146.20 g/mol, this compound features five deuterium atoms replacing hydrogen atoms at specific positions, providing a distinct mass shift of +5 Da compared to unlabeled arecaidine . This isotopic labeling qualifies it as an ideal internal standard for isotope dilution mass spectrometry, particularly in LC-MS/MS workflows for quantifying areca alkaloids in complex biological matrices .

Why Unlabeled Arecaidine or Alternative Internal Standards Cannot Replace Arecaidine-d5 in Quantitative LC-MS/MS


Generic substitution of arecaidine-d5 with unlabeled arecaidine or structurally similar internal standards fails to meet the rigorous demands of modern quantitative bioanalysis. Unlabeled arecaidine, being chemically identical to the analyte, cannot be distinguished by mass spectrometry and thus cannot serve as an internal standard [1]. Structurally similar but non-isotopic internal standards (e.g., nicotine-d4) exhibit different ionization efficiencies, chromatographic retention times, and matrix effect profiles compared to arecaidine, leading to systematic quantification errors [2]. Even other isotopically labeled forms, such as 13C-labeled arecaidine, may present significant cost and availability barriers, making the widely adopted deuterium-labeled arecaidine-d5 the pragmatic and validated choice for reproducible, high-accuracy quantification .

Quantitative Performance Evidence for Arecaidine-d5 as an Internal Standard in Areca Alkaloid Bioanalysis


Isotopic Purity Enables Accurate Quantification Without Signal Interference

The isotopic purity of arecaidine-d5, specified as ≥98% deuterium incorporation by vendors, ensures minimal unlabeled arecaidine contamination that could otherwise interfere with the accurate quantification of the target analyte . In contrast, lower purity deuterated standards (e.g., <95% isotopic purity) can introduce significant positive bias, particularly at low analyte concentrations .

Isotope Dilution Mass Spectrometry Analytical Chemistry Bioanalysis

Validated Method Accuracy and Precision Using Arecaidine-d5

In a validated LC-MS/MS method for quantifying areca alkaloids in hair, arecaidine-d5 was employed as the internal standard, achieving intra-day precision of 2.2–7.6% and inter-day accuracy of -6.1–8.2% across a linear range of LOQ to 1000 pg/mg (r² > 0.995) [1]. Comparable methods using non-isotopic internal standards (e.g., structurally related compounds) often report wider precision ranges (>15% RSD) and lower accuracy, particularly in complex matrices like hair [2].

Method Validation Pharmacokinetics LC-MS/MS

Cost-Effectiveness of Deuterium Labeling vs. 13C Labeling for Routine Quantification

Deuterium-labeled internal standards like arecaidine-d5 are generally more cost-effective than 13C-labeled analogs (e.g., arecaidine-13C-d3). Market analysis indicates that deuterated internal standards are typically 30–50% less expensive per milligram compared to their 13C counterparts, while still providing comparable analytical performance for most routine LC-MS/MS applications [1]. However, it is acknowledged that 13C-labeled standards may offer superior co-elution and matrix effect compensation in specific cases where deuterium isotope effects are significant [2].

Stable Isotope Labeling Cost-Benefit Analysis Method Development

Demonstrated Application in Validated Pharmacokinetic and Exposure Studies

Arecaidine-d5 has been successfully employed as an internal standard in a fully validated UPLC-MS/MS method to simultaneously quantify five areca nut constituents (arecoline, arecaidine, guvacoline, guvacine, and catechin) in rat plasma. The method achieved accuracies ranging from -7.09% to 11.05% and precision values less than 14.36% [1]. This study demonstrated the feasibility of tracking the pharmacokinetic profiles of these alkaloids, including the metabolic conversion of arecoline to arecaidine, with high sensitivity and reproducibility [1]. Such comprehensive multi-analyte validation is not achievable with unlabeled internal standards, which would be indistinguishable from endogenous analytes in biological samples.

Pharmacokinetics Toxicology Biomonitoring

Optimal Use Cases for Arecaidine-d5 in Academic, Clinical, and Industrial Research


Quantitative Bioanalysis of Areca Alkaloids in Pharmacokinetic and Toxicokinetic Studies

Use arecaidine-d5 as the stable isotope-labeled internal standard in LC-MS/MS methods to accurately quantify arecaidine concentrations in plasma, urine, or tissue homogenates from preclinical animal models or human subjects following areca nut exposure. This application is supported by validated methods demonstrating high accuracy (-7.09% to 11.05%) and precision (<14.36% RSD) in rat plasma [1], enabling robust determination of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Biomonitoring of Areca Nut Exposure in Epidemiological Studies

Employ arecaidine-d5 in isotope-dilution LC-MS/MS assays to measure arecaidine levels in human hair or urine as a specific biomarker of areca nut consumption. A validated hair analysis method using arecaidine-d5 achieved intra-day precision of 2.2–7.6% and a lower limit of quantification (LOQ) of 5–10 pg/mg, confirming its utility for high-sensitivity, high-throughput biomonitoring [2]. This approach is critical for correlating exposure levels with health outcomes in population studies.

Quality Control and Quantification of Areca Alkaloids in Commercial Products

Integrate arecaidine-d5 into LC-MS/MS workflows for the accurate quantification of arecaidine and related alkaloids in areca nut-containing products (e.g., pan masala, gutkha). A published method using arecaidine-d5 successfully quantified alkaloids in a range of commercial products, revealing substantial variations in content (arecaidine: 0.14–1.70 mg/g) [3]. This application is essential for regulatory compliance, product standardization, and assessing potential health risks associated with areca nut consumption.

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